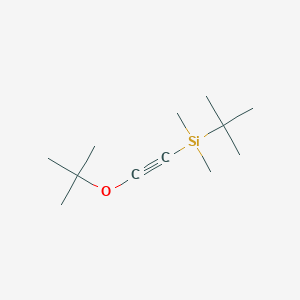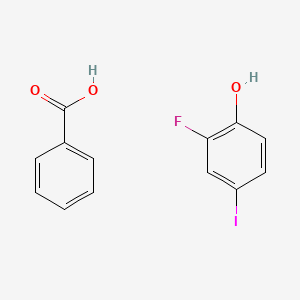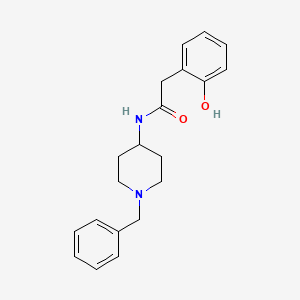![molecular formula C13H28O4Si B14285134 Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol CAS No. 138777-16-9](/img/structure/B14285134.png)
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a hydroxyl group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of alcohols during various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols or alkanes.
科学研究应用
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBS ethers and more susceptible to solvolysis.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Benzyl ethers: Provide good protection but require harsher conditions for deprotection.
Uniqueness
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol is unique due to its high stability and resistance to hydrolysis, making it an excellent choice for protecting hydroxyl groups in complex synthetic routes. Its ability to withstand a wide range of reaction conditions without degradation sets it apart from other protecting groups .
属性
CAS 编号 |
138777-16-9 |
|---|---|
分子式 |
C13H28O4Si |
分子量 |
276.44 g/mol |
IUPAC 名称 |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si.C2H4O2/c1-10(7-8-12)9-13-14(5,6)11(2,3)4;1-2(3)4/h7,12H,8-9H2,1-6H3;1H3,(H,3,4) |
InChI 键 |
XTOLOHZZPILKDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CO[Si](C)(C)C(C)(C)C.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


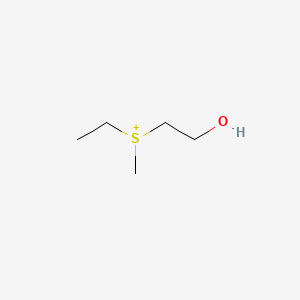
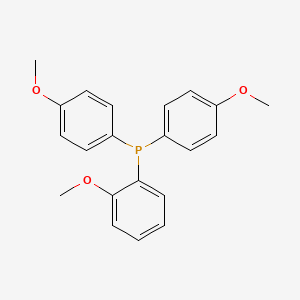
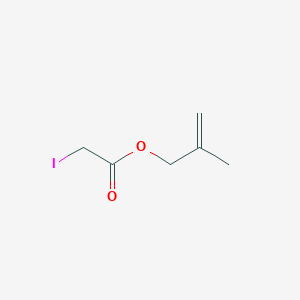
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
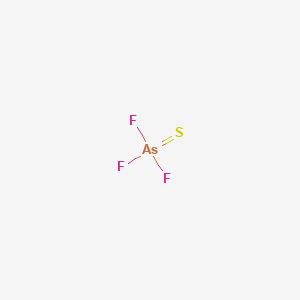
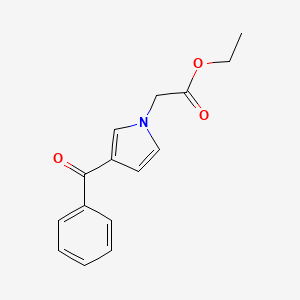
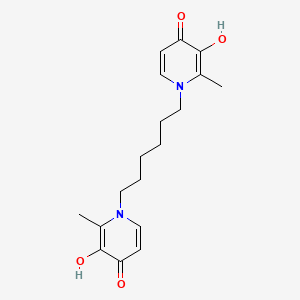
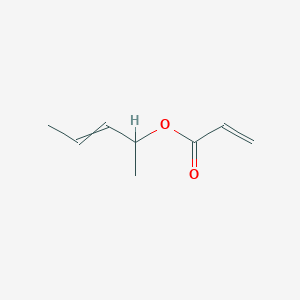
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)


